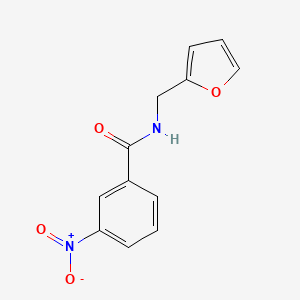

N-(furan-2-ylmethyl)-3-nitrobenzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(furan-2-ylmethyl)-3-nitrobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O4/c15-12(13-8-11-5-2-6-18-11)9-3-1-4-10(7-9)14(16)17/h1-7H,8H2,(H,13,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRUFGTGGCIUPEC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NCC2=CC=CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-2-ylmethyl)-3-nitrobenzamide typically involves the reaction of 3-nitrobenzoic acid with furan-2-ylmethanamine. The reaction is usually carried out in the presence of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of microwave-assisted synthesis has been explored to enhance reaction efficiency and yield. This method involves the use of microwave radiation to accelerate the reaction, reducing the reaction time significantly .

Chemical Reactions Analysis

Types of Reactions

N-(furan-2-ylmethyl)-3-nitrobenzamide undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

Substitution: Halogenation can be carried out using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

Major Products Formed

Reduction: 3-amino-N-(furan-2-ylmethyl)benzamide.

Substitution: Halogenated derivatives of this compound.

Oxidation: Furan-2-carboxylic acid derivatives.

Scientific Research Applications

N-(furan-2-ylmethyl)-3-nitrobenzamide has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific molecular targets involved in cancer cell proliferation.

Materials Science: The compound is explored for its use in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Biological Studies: It is used in studies to understand its interactions with various biological molecules and its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of N-(furan-2-ylmethyl)-3-nitrobenzamide involves its interaction with specific molecular targets. In medicinal chemistry, it is known to inhibit the epidermal growth factor receptor (EGFR), which plays a crucial role in the proliferation and survival of cancer cells. By binding to the EGFR, the compound prevents the activation of downstream signaling pathways, leading to the inhibition of cancer cell growth and induction of apoptosis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzamide Derivatives with Nitro Substituents

N-(3-chlorophenethyl)-4-nitrobenzamide

- Structure : Features a nitro group at the 4-position and a 3-chlorophenethyl substituent.

- Synthesis : Prepared via reaction of 4-nitrobenzoyl chloride with 2-(3-chlorophenyl)ethan-1-amine .

- Key Differences: The nitro group at the 4-position (vs. The 3-chlorophenethyl group introduces lipophilicity and steric bulk compared to the furan-2-ylmethyl group.

N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide

Furan-Containing Benzamide Analogues

4-Bromo-N-(furan-2-ylmethyl)-3-methylbenzamide

- Structure : Substituted with bromo and methyl groups at the 4- and 3-positions, respectively.

- Synthesis : Produced via bromination and amidation reactions .

- Key Differences: Bromo and methyl groups increase steric hindrance and alter electronic properties compared to the nitro group. Potential for diverse reactivity in cross-coupling reactions due to the bromine atom.

2-Amino-N-furan-2-ylmethyl-benzamide

- Structure: Features an amino group at the 2-position of the benzene ring.

- Applications: Amino groups enhance hydrogen-bonding capacity, making this compound suitable for supramolecular chemistry .

- Comparison: The amino group (electron-donating) contrasts with the nitro group (electron-withdrawing), leading to opposing electronic effects.

Heterocyclic Benzamide Derivatives

N-(1,3-benzothiazol-2-yl)-N-(3-chlorophenyl)-4-(1H-imidazol-1-yl)-3-nitrobenzamide

- Structure : Combines nitrobenzamide with benzothiazole and imidazole heterocycles.

- Applications : Screened for SARS-CoV-2 antiviral activity in luciferase assays .

- Increased molecular complexity compared to the simpler furan substituent.

4-(Furan-2-ylmethyl)-2-(prop-1-en-2-yl)-1,2,3,4-tetrahydro-5H-benzo[e][1,4]diazepin-5-one (2a)

- Structure : A diazepine derivative incorporating the furan-2-ylmethyl group.

- Synthesis : Prepared via copper-catalyzed cyclization of N-(furan-2-ylmethyl)-N-(3-methylbut-2-en-1-yl)-2-nitrobenzamide, yielding 60–90% depending on substituents .

- Comparison :

- Incorporation into a seven-membered ring system modifies conformational flexibility and bioactivity.

- Demonstrates the utility of N-(furan-2-ylmethyl)-3-nitrobenzamide as a precursor for complex heterocycles.

Data Tables

Research Findings and Implications

- Synthetic Versatility : this compound serves as a key intermediate for synthesizing diazepines and other heterocycles, with yields exceeding 60% under optimized copper-catalyzed conditions .

- Electronic Modulation : The nitro group’s position (3 vs. 4) significantly impacts electronic properties, as seen in comparisons with 4-nitrobenzamide derivatives .

Biological Activity

N-(furan-2-ylmethyl)-3-nitrobenzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer research. This article delves into its biological activity, mechanism of action, synthesis, and therapeutic potential, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound features a unique structure characterized by:

- Furan Ring : A five-membered aromatic ring containing oxygen.

- Nitro Group : An -NO2 group that enhances reactivity.

- Benzamide Moiety : A benzene ring attached to a carbonyl group connected to an amine.

The molecular formula is , indicating a moderate molecular weight suitable for biological interactions.

The primary mechanism by which this compound exerts its biological effects involves:

- Inhibition of the Epidermal Growth Factor Receptor (EGFR) : This receptor is crucial in regulating cell proliferation and survival. By inhibiting EGFR, the compound disrupts downstream signaling pathways that promote cancer cell growth and survival, leading to apoptosis in sensitive cancer cell lines.

Anticancer Properties

This compound has been evaluated for its anticancer properties against various cancer cell lines. The following table summarizes the findings from recent studies:

| Cell Line | EGFR Expression | IC50 (µM) | Activity Level |

|---|---|---|---|

| A549 | High | 5.4 | Potent Inhibition |

| HeLa | High | 6.1 | Potent Inhibition |

| SW480 | High | 7.0 | Potent Inhibition |

| HepG2 | Low | 25.0 | Weak Activity |

| HL7702 | Normal | >50.0 | Low Toxicity |

The results indicate that this compound is particularly effective against EGFR-overexpressing cancer cells (A549, HeLa, SW480) while demonstrating low toxicity towards normal liver cells (HL7702).

Other Biological Activities

In addition to its anticancer effects, the compound may exhibit other biological activities:

- Enzyme Inhibition : Potential interactions with various enzymes may modulate metabolic pathways.

- DNA Intercalation : The structural features suggest possible intercalation into DNA, impacting gene expression and cellular functions .

Synthesis Pathways

The synthesis of this compound can be accomplished through several methods, typically involving the reaction of furan derivatives with nitro-substituted benzamides. The following general synthetic route is commonly employed:

- Preparation of Furan Derivative : Synthesize furan-2-carboxylic acid or its derivatives.

- Formation of Amide Bond : React the furan derivative with a nitro-substituted amine under acidic or basic conditions.

- Purification : Isolate the product using chromatography techniques.

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical models:

- Study on A549 Cells : In vitro experiments demonstrated significant reduction in cell viability at concentrations below 10 µM, indicating strong anticancer potential.

- Combination Therapy Trials : Preliminary studies combining this compound with established chemotherapeutics showed enhanced efficacy against resistant cancer cell lines, suggesting synergistic effects.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(furan-2-ylmethyl)-3-nitrobenzamide, and how is reaction progress monitored?

- Methodological Answer : A common approach involves coupling 3-nitrobenzoyl chloride with furfurylamine under anhydrous conditions. For example, in a nitrogen atmosphere, THF and LDA are used to deprotonate the amine, followed by nucleophilic acyl substitution. Reaction progress is monitored via TLC (e.g., using PE/EA solvent systems) and terminated with saturated NH₄Cl. Purification typically employs silica gel column chromatography (2:1 PE/EA) to isolate the product as a yellow oil or solid .

- Key Characterization : Post-synthesis, compounds are confirmed via ¹H/¹³C NMR and HRMS to verify regiochemistry and purity .

Q. How is this compound characterized spectroscopically?

- Methodological Answer :

- ¹H NMR : Distinct signals include aromatic protons (δ 7.5–8.5 ppm for nitrobenzamide), furan protons (δ 6.3–7.4 ppm), and methylene linker protons (δ 4.5–5.0 ppm).

- ¹³C NMR : Key peaks correspond to the nitro group (C-NO₂, ~148 ppm), carbonyl (C=O, ~165 ppm), and furan carbons (C-O, ~110–150 ppm) .

- HRMS : Used to confirm molecular ion peaks (e.g., [M+H]⁺) with mass accuracy <5 ppm .

Q. What purification strategies are effective for isolating this compound?

- Methodological Answer : Silica gel chromatography (PE/EA gradients) is standard. For scale-up, recrystallization from ethanol/water mixtures improves purity. Monitoring via TLC (Rf ~0.4 in 2:1 PE/EA) ensures consistent elution .

Advanced Research Questions

Q. How can computational methods (DFT, Hirshfeld analysis) elucidate the electronic and packing properties of this compound derivatives?

- Methodological Answer :

- DFT Calculations : B3LYP/6-311G(d) optimizes geometry and calculates HOMO-LUMO gaps, revealing electron-deficient nitro groups and nucleophilic furan rings. MEP maps predict reactive sites for electrophilic attacks .

- Hirshfeld Analysis : Quantifies intermolecular interactions (e.g., H···O/N contacts) in crystal lattices. For example, N–H···O hydrogen bonds dominate packing, with dₙₒᵣₘ surfaces highlighting close contacts (~2.8–3.2 Å) .

Q. What strategies optimize the biological activity of this compound derivatives as EGFR inhibitors?

- Methodological Answer : Structure-activity relationship (SAR) studies show that:

- C5 Substituents : Adding 2-{[2-(2-methoxyphenoxy)ethyl]amino}-2-oxoethoxy groups enhances EGFR binding (IC₅₀ ~0.2 µM).

- Furan Modifications : Replacing the furan with thiophene or pyridine alters selectivity but reduces potency.

- Toxicity Screening : Derivatives exhibit low cytotoxicity (IC₅₀ >50 µM) in normal cell lines (e.g., HL7702), validated via MTT assays .

Q. How is X-ray crystallography applied to resolve structural ambiguities in benzamide derivatives?

- Methodological Answer : Single-crystal XRD (using SHELXL) resolves bond lengths and angles. For example:

- Nitro Group Geometry : O–N–O angles (~125°) confirm resonance stabilization.

- Torsional Angles : Furylmethyl groups adopt gauche conformations (~60°), stabilized by C–H···π interactions. Mercury CSD 2.0 aids in packing similarity analysis against databases .

Q. What catalytic systems enable the transformation of this compound into heterocyclic scaffolds?

- Methodological Answer : Copper-catalyzed cyclization (e.g., Cu(OTf)₂, MoO₂(acac)₂) converts the nitro group into diazepine derivatives. Key steps:

- Reductive Cyclization : Nitro → amine intermediates form 1,4-diazepin-5-ones (70–90% yield).

- Purification : Silica gel chromatography (CH₂Cl₂/MeOH/NH₄OH) isolates products, confirmed via ¹H NMR coupling constants (J = 8–12 Hz for trans-diazepine protons) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.